3-Mercaptohexyl hexanoate chemical properties
3-Mercaptohexyl hexanoate chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Mercaptohexyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl hexanoate (CAS No. 136954-22-8) is an organosulfur compound that has garnered significant interest, primarily within the flavor and fragrance industry.[1] Structurally, it is the ester formed from 3-mercaptohexan-1-ol and hexanoic acid.[2] This molecule is a key contributor to the characteristic aromas of various tropical fruits, such as passion fruit, and is also found in wines and beers as a metabolic byproduct of fermentation.[1][3] Its potent sensory profile, characterized by fruity, tropical, and sulfurous notes, is detectable at extremely low concentrations.[1][4]
For professionals in research and drug development, understanding the chemical properties of such potent biological molecules is paramount. While not a therapeutic agent, its structural motifs—a thiol and an ester—are common in biologically active compounds. A thorough characterization provides a valuable case study in synthesis, analysis, stability, and metabolism of bifunctional molecules. This guide offers a comprehensive technical overview of its synthesis, physicochemical characteristics, analytical determination, and chemical behavior, grounded in established chemical principles and supported by authoritative references.
Physicochemical and General Properties
3-Mercaptohexyl hexanoate is typically a colorless to pale yellow liquid under standard conditions.[1] Its defining characteristic is its potent aroma, which makes it a valuable flavoring agent.[1] A summary of its key physical and chemical properties is presented in Table 1. The high logP value indicates significant lipophilicity, suggesting poor water solubility but good solubility in organic solvents like alcohol.[1][5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄O₂S | [2] |
| Molecular Weight | 232.38 g/mol | [2] |
| CAS Number | 136954-22-8 | [2] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [1] |
| Odor/Flavor Profile | Sulfurous, fruity, tropical | [1] |
| Boiling Point | 280.00 °C (at 760.00 mm Hg) | [1][6] |
| Specific Gravity | 0.943 to 0.948 @ 25.00 °C | [1] |
| Refractive Index | 1.460 to 1.470 @ 20.00 °C | [1] |
| Flash Point | > 98.89 °C (> 210.00 °F) | [1] |
| Vapor Pressure | 0.001 mmHg @ 25.00 °C (est.) | [1] |
| Water Solubility | 3.077 mg/L @ 25 °C (est.) | [1] |
| logP (o/w) | 4.665 (est.) | [1] |
| Synonyms | 3-Sulfanylhexyl hexanoate, Hexanoic acid, 3-mercaptohexyl ester | [2][5] |
Synthesis and Manufacturing
The most direct and common method for synthesizing 3-mercaptohexyl hexanoate is through the esterification of its constituent alcohol and carboxylic acid. The Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a foundational method for this transformation.[7][8]
The causality behind this choice of reaction is its efficiency and reliance on relatively simple starting materials: 3-mercaptohexan-1-ol and hexanoic acid. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is critical. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7] The reaction is an equilibrium process, and to drive it towards the product (the ester), water must be removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.[8]
Logical Synthesis Pathway
The diagram below illustrates the acid-catalyzed esterification pathway.
Caption: Fischer-Speier esterification of 3-mercaptohexyl hexanoate.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a self-validating system; successful synthesis is confirmed by the removal of the calculated amount of water and subsequent analytical characterization of the product.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Equip the flask with a magnetic stirrer and a heating mantle.
-
Reagent Charging:
-
To the round-bottom flask, add 3-mercaptohexan-1-ol (1.0 eq).
-
Add hexanoic acid (1.1 eq). The slight excess of the carboxylic acid helps to drive the reaction to completion.
-
Add a suitable solvent for azeotropic distillation, such as toluene or cyclohexane (approx. 2-3 mL per gram of alcohol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap (typically 4-8 hours). The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting alcohol.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[9] The bicarbonate wash is crucial to prevent acid-catalyzed hydrolysis during storage.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final 3-mercaptohexyl hexanoate.[9]
Spectroscopic and Analytical Characterization
Due to the commercial nature of this compound as a flavor ingredient, detailed experimental spectra are not always publicly available.[10] However, based on its structure, its key spectroscopic features can be reliably predicted. Characterization is essential for confirming identity and purity, with Gas Chromatography-Mass Spectrometry (GC-MS) being the principal analytical technique.[2]
Predicted Spectroscopic Characteristics
Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z = 232 would be expected, though it may be weak.[2] The fragmentation pattern is dictated by the functional groups. Key predicted fragments are shown in Table 2. Alpha-cleavage next to the sulfur atom and cleavage adjacent to the carbonyl group are expected to be dominant fragmentation pathways.[11]
| m/z (Predicted) | Fragment Identity/Loss | Rationale |
| 199 | [M - SH]⁺ | Loss of the sulfhydryl radical. |
| 133 | [CH₃(CH₂)₄COOCH₂CH₂]⁺ | Cleavage of the C-S bond. |
| 117 | [CH₃(CH₂)₄COOH₂]⁺ | McLafferty rearrangement of the hexanoate moiety. |
| 99 | [CH₃(CH₂)₄CO]⁺ | Acylium ion from cleavage of the ester C-O bond. |
| 89 | [CH(SH)CH₂CH₃]⁺ | Alpha-cleavage adjacent to the thiol group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex due to overlapping aliphatic signals. Key diagnostic peaks would include a triplet around 4.1-4.3 ppm for the -CH₂- protons adjacent to the ester oxygen (-O-CH₂ -), a multiplet around 2.8-3.1 ppm for the methine proton attached to the sulfur (-CH (SH)-), and a triplet for the terminal methyl groups around 0.9 ppm. The thiol proton (-SH ) would appear as a broad singlet between 1.3-1.6 ppm, the position of which is concentration and solvent dependent.
-
¹³C NMR: The most downfield signal would be the carbonyl carbon of the ester at ~173 ppm. The carbon attached to the ester oxygen (-O-C H₂-) would appear around 65 ppm, and the carbon attached to the sulfur (-C H(SH)-) would be found around 40-45 ppm. The remaining aliphatic carbons would resonate in the 10-35 ppm range.
Infrared (IR) Spectroscopy: The IR spectrum would show a strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. A weak absorption band around 2550 cm⁻¹ for the S-H stretch would also be present, which is a key diagnostic feature for the thiol group.[12] A strong C-O stretching band would be visible in the 1150-1250 cm⁻¹ region.
Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds like 3-mercaptohexyl hexanoate in complex matrices such as food or biological samples.[13]
Caption: Standard workflow for the analysis of 3-mercaptohexyl hexanoate by GC-MS.
Detailed GC-MS Protocol
This protocol provides a robust framework for the analysis of 3-mercaptohexyl hexanoate.
-
Sample Preparation:
-
Objective: To extract and concentrate the analyte from the sample matrix.
-
Method (for liquid samples like wine/juice): Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and highly effective technique.[13]
-
Place 5-10 mL of the liquid sample in a 20 mL headspace vial.
-
Add NaCl (e.g., 1-2 g) to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace ("salting out").
-
Incubate the vial at a controlled temperature (e.g., 40-60 °C) with agitation for 15-30 minutes.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30-60 minutes) to adsorb the analytes.
-
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at high temperature (e.g., 250 °C) in splitless mode for 1-2 minutes to ensure complete transfer of the analyte to the column.
-
Column: A non-polar or medium-polarity column is ideal. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Oven Temperature Program: A typical program would be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 5-10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 260 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identification: The analyte is identified by comparing its retention time to that of an authentic standard and matching its mass spectrum against a reference library (e.g., NIST, Wiley).[2]
-
Quantitation: For accurate quantitation, a stable isotope-labeled internal standard is recommended, following an isotope dilution analysis methodology.
-
Reactivity and Stability
The chemical reactivity of 3-mercaptohexyl hexanoate is governed by its two functional groups: the thioester linkage and the free thiol group.
-
Hydrolysis: The ester bond is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-mercaptohexan-1-ol and hexanoic acid. Thioesters are generally more susceptible to hydrolysis than their oxygen ester counterparts.[14][15] This degradation pathway is relevant for its stability in aqueous food and beverage matrices.
-
Oxidation: The thiol group (-SH) is readily oxidized. In the presence of air (oxygen) or other oxidizing agents, it can form disulfides (R-S-S-R'). This dimerization would lead to a significant loss of the characteristic aroma. The presence of trace metals can catalyze this oxidation. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) and in the absence of light is recommended to preserve its integrity.
-
Thiol-Ester Exchange: In the presence of other thiols, a trans-thioesterification reaction can occur, where the sulfhydryl group of one molecule attacks the ester of another.[16] This reactivity is particularly relevant in biological systems where free cysteine or glutathione are present.
Applications and Biological Context
The primary application of 3-mercaptohexyl hexanoate is as a high-impact flavoring agent in the food and beverage industry, used to impart tropical fruit notes.[1]
-
Natural Occurrence and Biosynthesis: This compound and its precursors are found naturally in grapes and passion fruit. Its acetylated analogue, 3-mercaptohexyl acetate (3MHA), is synthesized by yeast during fermentation from 3-mercaptohexan-1-ol (3MH).[3] This enzymatic esterification highlights a key metabolic pathway in flavor generation. The metabolism of sulfur-containing compounds in microorganisms and plants is a complex field, often originating from amino acids like cysteine and methionine.[17][18]
-
Olfactory Perception: The perception of odor is a complex process initiated by the binding of odorants to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the nasal cavity.[19][20] The extremely low odor threshold of volatile sulfur compounds like 3-mercaptohexyl hexanoate suggests a high-affinity interaction with one or more specific ORs.[4] Understanding these interactions is a key area of chemosensory research and can be investigated using heterologous expression systems where human ORs are expressed in cultured cells, and their activation upon ligand binding is measured.[13]
Safety and Handling
-
Hazards: 3-Mercaptohexyl hexanoate is listed as irritating to the eyes, respiratory system, and skin.[1] As with all thiols, it should be handled with care due to its potential for stench and reactivity.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (nitrile or neoprene), and eye/face protection (safety glasses or goggles) when handling this compound.[1]
-
Handling: All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to prevent oxidation.[1]
Conclusion
3-Mercaptohexyl hexanoate is a scientifically significant molecule whose properties extend beyond its role as a simple flavoring agent. Its synthesis via classic esterification, its characterization by modern analytical techniques like GC-MS, and its inherent reactivity provide a rich technical landscape for researchers. For professionals in drug development, the compound serves as a useful non-pharmaceutical model for understanding the behavior of thiol and ester functionalities—motifs that are frequently encountered in active pharmaceutical ingredients. Future research into its specific olfactory receptor interactions and detailed metabolic fate will further illuminate the intricate relationship between chemical structure and biological function.
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